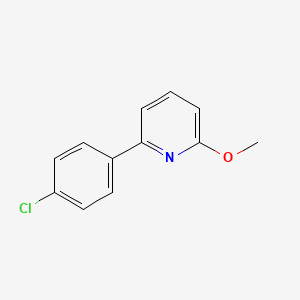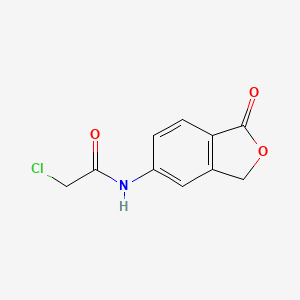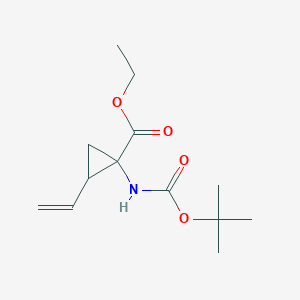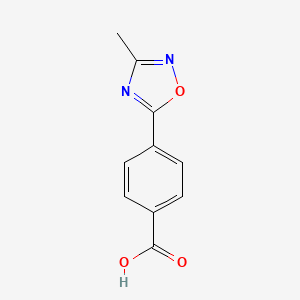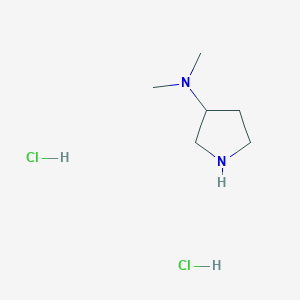![molecular formula C13H17ClF3NO B1370834 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride CAS No. 614731-26-9](/img/structure/B1370834.png)
4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 614731-26-9 . It has a molecular weight of 295.73 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for the compound is1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-4-12(11)18-9-10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature . It has a molecular weight of 295.73 .Aplicaciones Científicas De Investigación
Chemical Structure and Interactions
- Structural Analysis : In a study analyzing the structures of several trifluoromethyl-substituted compounds, including compounds structurally similar to 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride, the dihedral angles and distances between atoms were explored. These structural characteristics are crucial for understanding molecular interactions and designing drugs or materials with specific properties (Li et al., 2005).
Pharmacological Properties
- Receptor Binding : Halogenated 4-(phenoxymethyl)piperidines, which are structurally related to the compound , have been synthesized and evaluated for their binding affinity and selectivity towards sigma receptors. These studies are important for developing new radiolabeled probes for in vivo imaging and understanding receptor interactions (Waterhouse et al., 1997).
Chemical Synthesis and Characterization
- Related Substances Identification : A study focused on the detection and characterization of related substances in a drug containing a molecule similar to this compound. Techniques like high-performance liquid chromatography, NMR, and mass spectrometry were used for rapid characterization, highlighting the importance of analytical methods in quality control and drug development (Jayachandra et al., 2018).
Crystallography
- Crystal Structure Analysis : The crystal structure of 4-carboxypiperidinium chloride, a compound related to this compound, was characterized using X-ray diffraction. This study provides insights into the molecular conformation and interactions within the crystal, which are essential for understanding the physical properties of the compound (Szafran et al., 2007).
Medicinal Chemistry
- Synthesis and Evaluation : Research involving the synthesis of rigid analogues of SSRIs, including compounds similar to this compound, was conducted to evaluate antidepressant activity. Such studies contribute to the development of new therapeutic agents (Kumar et al., 2004).
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for “4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride” are not mentioned in the search results, compounds with similar structures have been used in the development of agrochemical and pharmaceutical compounds . This suggests potential future applications in these areas.
Propiedades
IUPAC Name |
4-[[2-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-4-12(11)18-9-10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXPYJCGJOMQIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


